(R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556246
InChI: InChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1
SMILES:
Molecular Formula: C11H14FNO
Molecular Weight: 195.23 g/mol

(R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.:

Cat. No.: VC17556246

Molecular Formula: C11H14FNO

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

(R)-6-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine -

Specification

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
IUPAC Name (1R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C11H14FNO/c1-14-11-6-8-7(5-9(11)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3/t10-/m1/s1
Standard InChI Key FPLFKUYUTHJOHE-SNVBAGLBSA-N
Isomeric SMILES COC1=C(C=C2CCC[C@H](C2=C1)N)F
Canonical SMILES COC1=C(C=C2CCCC(C2=C1)N)F

Introduction

Structural and Stereochemical Features

Core Architecture

The compound features a tetrahydronaphthalene backbone, a partially saturated bicyclic system that combines aromatic and aliphatic characteristics. The fluorine atom at position 6 and methoxy group at position 7 introduce electronic and steric effects that influence reactivity. The (R)-configuration at the chiral center (C1) ensures enantioselective interactions, critical for pharmacological applications .

Functional Group Contributions

  • Fluorine Substituent: The electronegative fluorine atom enhances metabolic stability and binding affinity to biological targets through polar interactions .

  • Methoxy Group: The methoxy group at position 7 modulates electron density in the aromatic ring, affecting π-π stacking and hydrogen-bonding capabilities .

Synthesis and Purification

Key Synthetic Routes

The synthesis of (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically proceeds via reductive amination of the corresponding ketone precursor, 6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS 345-08-4) . Chiral resolution techniques, such as asymmetric catalysis or enzymatic methods, are employed to achieve the desired (R)-enantiomer.

Example Reaction Pathway:

6-Fluoro-7-methoxy-tetrahydronaphthalen-1-one+NH3NaBH4/Chiral Catalyst(R)-6-Fluoro-7-methoxy-tetrahydronaphthalen-1-amine\text{6-Fluoro-7-methoxy-tetrahydronaphthalen-1-one} + \text{NH}_3 \xrightarrow{\text{NaBH}_4/\text{Chiral Catalyst}} \text{(R)-6-Fluoro-7-methoxy-tetrahydronaphthalen-1-amine}

Purification Strategies

Chromatographic methods (e.g., HPLC with chiral columns) and recrystallization in polar solvents (e.g., ethanol-water mixtures) yield high-purity enantiomers (>97% enantiomeric excess) .

Physicochemical Properties

Molecular and Thermal Characteristics

  • Molecular Formula: C11H14FNO\text{C}_{11}\text{H}_{14}\text{FNO}

  • Molecular Weight: 195.23 g/mol

  • Melting Point: Estimated 95–105°C (based on analogous compounds) .

  • Boiling Point: ~330°C (predicted via group contribution methods) .

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited solubility in water. Stability studies indicate degradation under strong acidic or basic conditions due to hydrolysis of the amine group .

Comparative Analysis with Structural Analogs

The table below contrasts (R)-6-fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine with related compounds:

Compound NameMolecular FormulaSubstituentsMolecular Weight (g/mol)Key Applications
(R)-6-Fluoro-7-methoxy-THN-1-amineC11H14FNO\text{C}_{11}\text{H}_{14}\text{FNO}6-F, 7-OCH₃195.23Neurological drug research
6-Methoxy-THN-1-amine C11H15NO\text{C}_{11}\text{H}_{15}\text{NO}6-OCH₃177.24Serotonin receptor studies
7-Fluoro-N-methyl-THN-1-amine C11H14FN\text{C}_{11}\text{H}_{14}\text{FN}7-F, N-CH₃179.23Dopamine agonist research

Key observations:

  • Fluorination at position 6 enhances target selectivity compared to position 7 .

  • Methoxy groups improve metabolic stability relative to methylated amines .

Challenges and Future Directions

Synthesis Optimization

Current yields for enantioselective synthesis remain suboptimal (~50%). Advances in chiral catalyst design (e.g., Ru-BINAP complexes) could improve efficiency .

In Vivo Efficacy Studies

Rodent models are needed to validate hypothesized neurological effects. Toxicity profiling must address potential off-target binding to cardiac ion channels .

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